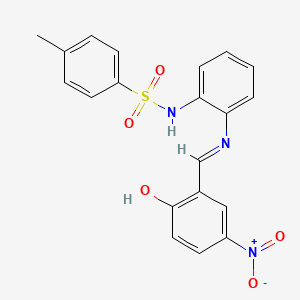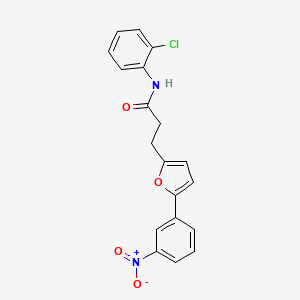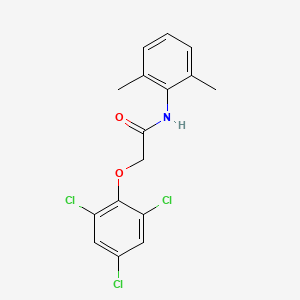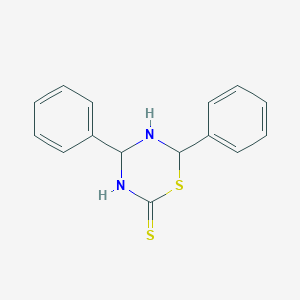![molecular formula C15H15N3O B11960524 N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound, which is a type of imine. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
科学研究应用
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in certain reactions.
作用机制
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The imine group (C=N) in the Schiff base can coordinate with metal ions, influencing the electron distribution in the coordination sphere. This property is crucial for its biological activities, such as enzyme inhibition and antimicrobial effects. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff bases derived from different aldehydes and hydrazides:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has different substituents on the phenyl ring, affecting its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom can enhance its stability and biological activity.
Uniqueness: The uniqueness of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substituents, which influence its reactivity, stability, and ability to form complexes with metal ions. These properties make it a valuable compound in various research and industrial applications .
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-5-7-13(8-6-12)10-17-18-15(19)14-4-3-9-16-11-14/h3-11H,2H2,1H3,(H,18,19)/b17-10+ |
InChI 键 |
VYUXVGHPIAPYTF-LICLKQGHSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)



![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
